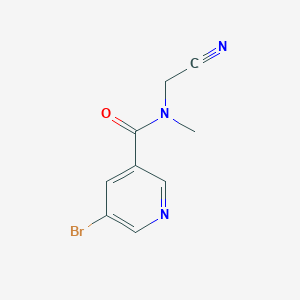

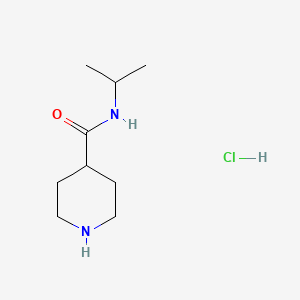

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

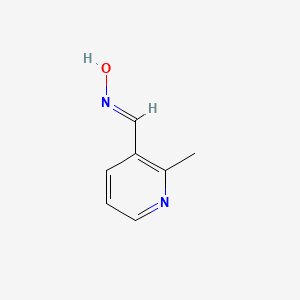

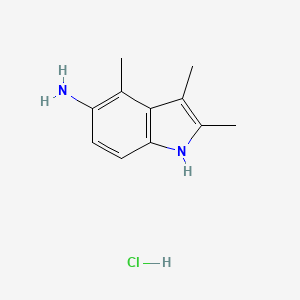

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide, also known as BNCM, is a chemical compound that has gained attention in scientific research due to its potential biological and pharmacological properties. BNCM is a pyridine derivative that contains a bromine atom, a cyanomethyl group, and a carboxamide functional group.

Scientific Research Applications

Synthesis and Characterization

The compound "5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide" has not been directly mentioned in the studies retrieved. However, related research on structurally similar compounds suggests a focus on synthesis, characterization, and applications in various domains such as materials science, pharmaceuticals, and biochemistry. For instance, the synthesis and spectroscopic characterization of compounds like "5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide" illustrate the methodologies employed in obtaining and analyzing halogenated pyridine derivatives, which are essential in developing new pharmaceuticals and materials (Anuradha et al., 2014).

Biological Evaluation and Medicinal Chemistry

Research extends into the biological evaluation of pyridine derivatives, where compounds like "5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid" serve as key intermediates in synthesizing dopamine and serotonin receptor antagonists (Hirokawa et al., 2000). Such studies underscore the potential of bromo-cyanomethylated pyridine carboxamides in developing treatments for neurological disorders.

Catalysis and Synthetic Applications

The research also highlights the role of pyridine derivatives in catalysis and synthetic chemistry. For example, the electrophilic aromatic bromination of ester-, cyano-, and carboxamide-substituted pyrroles, catalyzed by a bromoperoxidase, demonstrates the utility of brominated pyridine compounds in synthesizing naturally occurring marine products and bioactive molecules (Wischang & Hartung, 2011).

Advanced Material Science

The synthesis of ligands based on 5′-substituted-2,2′-bipyridine-6-carboxylic acid, starting from brominated pyridine derivatives, indicates their importance in developing complexation agents for lanthanide(III) cations, with applications ranging from luminescent materials to molecular probes (Charbonnière et al., 2001).

Electrocatalysis and Environmental Chemistry

The electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2, avoiding volatile and toxic solvents, represents a significant step toward greener synthetic methodologies, highlighting the role of brominated pyridine derivatives in environmental chemistry and sustainable practices (Feng et al., 2010).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

5-bromo-N-(cyanomethyl)-N-methylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrN3O/c1-13(3-2-11)9(14)7-4-8(10)6-12-5-7/h4-6H,3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNQVZQSSTQBBNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C1=CC(=CN=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-(1H-pyrrol-1-yl)thiazol-4-yl)-N-(3-(benzo[d]oxazol-2-yl)phenyl)acetamide](/img/structure/B2485752.png)

![1-[1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B2485755.png)

![2-[4-(N-methylnaphthalene-2-sulfonamido)phenoxy]acetic acid](/img/structure/B2485766.png)

![N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2485768.png)

![N-(2-(5-chlorothiophen-2-yl)-2-methoxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2485771.png)